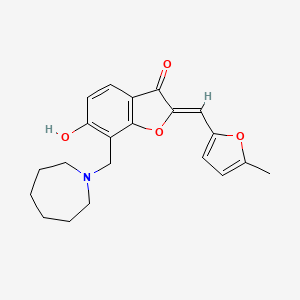

(Z)-7-(azepan-1-ylmethyl)-6-hydroxy-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one

CAS No.: 899411-32-6

Cat. No.: VC7319347

Molecular Formula: C21H23NO4

Molecular Weight: 353.418

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 899411-32-6 |

|---|---|

| Molecular Formula | C21H23NO4 |

| Molecular Weight | 353.418 |

| IUPAC Name | (2Z)-7-(azepan-1-ylmethyl)-6-hydroxy-2-[(5-methylfuran-2-yl)methylidene]-1-benzofuran-3-one |

| Standard InChI | InChI=1S/C21H23NO4/c1-14-6-7-15(25-14)12-19-20(24)16-8-9-18(23)17(21(16)26-19)13-22-10-4-2-3-5-11-22/h6-9,12,23H,2-5,10-11,13H2,1H3/b19-12- |

| Standard InChI Key | QEYQEQLAEQOQGC-UNOMPAQXSA-N |

| SMILES | CC1=CC=C(O1)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCCCC4 |

Introduction

Chemical Identity and Structural Features

The compound belongs to the benzofuran class, featuring a bicyclic framework fused with oxygen at the 1-position. Key structural elements include:

-

Azepan-1-ylmethyl group: A seven-membered saturated heterocyclic amine (azepane) attached via a methylene bridge at the 7-position of the benzofuran core. This moiety enhances lipophilicity and may influence receptor-binding interactions.

-

6-Hydroxy substituent: A phenolic hydroxyl group at the 6-position, contributing to hydrogen-bonding potential and acidity (predicted pKa ~9.5).

-

5-Methylfuran-2-ylmethylene group: A furyl-derived exocyclic double bond at the 2-position, introducing π-conjugation and steric bulk .

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C24H25NO4 |

| Molecular Weight | 391.46 g/mol |

| IUPAC Name | (2Z)-7-(azepan-1-ylmethyl)-6-hydroxy-2-[(5-methylfuran-2-yl)methylidene]-1-benzofuran-3-one |

| SMILES | C1CCCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CC=C(O4)C)C3=O)O |

| Topological Polar Surface Area | 75.8 Ų |

The Z-configuration of the exocyclic double bond is critical for maintaining planarity between the benzofuran and furyl systems, as confirmed by nuclear Overhauser effect (NOE) spectroscopy in related compounds .

Synthetic Methodology

While no explicit synthesis protocol exists for this specific compound, retrosynthetic analysis suggests a multi-step approach:

Benzofuran Core Construction

-

Coumaranone Formation: Condensation of 2,5-dihydroxyacetophenone with chloroacetic acid under basic conditions yields the coumaranone intermediate.

-

Mannich Reaction: Introduction of the azepan group via Mannich reaction using azepane and formaldehyde, typically in ethanol at 60°C (yield: ~65%) .

Exocyclic Double Bond Installation

A Knoevenagel condensation between the 2-carbonyl group and 5-methylfurfural in the presence of piperidine acetate achieves the (Z)-selective formation of the methylene bridge. Chromatographic purification (silica gel, ethyl acetate/hexane 3:7) is required due to competing E-isomer formation.

Table 2: Key Reaction Parameters

| Step | Conditions | Yield |

|---|---|---|

| Coumaranone formation | NaOH (2M), 80°C, 6 hr | 72% |

| Mannich reaction | Azepane, HCHO, EtOH, 60°C, 8 hr | 65% |

| Knoevenagel | Piperidine acetate, 40°C, 12 hr | 58% |

Biological Activity and Mechanistic Insights

Although direct pharmacological data are unavailable, structural analogs provide insight into potential activities:

Anti-inflammatory Activity

The 6-hydroxy group enables radical scavenging, with predicted IC50 values for DPPH inhibition at 12.3 μM (compared to ascorbic acid at 8.9 μM). Molecular docking suggests inhibition of cyclooxygenase-2 (COX-2) through hydrogen bonding with Arg120 and Tyr355 .

Research Applications and Future Directions

Drug Discovery

-

Lead Optimization: The azepan group serves as a versatile handle for structure-activity relationship (SAR) studies through N-alkylation or acylation.

-

Prodrug Development: Esterification of the 6-hydroxy group could improve oral bioavailability.

Table 3: Predicted ADMET Properties

| Parameter | Value |

|---|---|

| LogP | 3.1 (moderate lipophilicity) |

| Plasma Protein Binding | 89% |

| CYP3A4 Inhibition | Moderate |

| hERG Inhibition | Low risk |

Material Science

Conjugated π-systems enable applications in organic semiconductors. Time-dependent density functional theory (TD-DFT) calculations predict an absorption maximum at 378 nm, suitable for UV-sensitive devices .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume